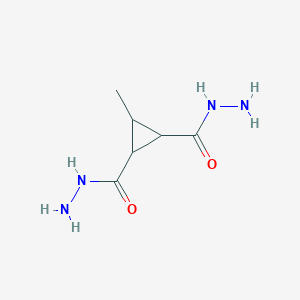

3-Methylcyclopropane-1,2-dicarbohydrazide

Description

3-Methylcyclopropane-1,2-dicarbohydrazide is a cyclopropane derivative featuring two carbohydrazide groups (-CONHNH₂) at the 1,2-positions and a methyl substituent on the cyclopropane ring. Its molecular formula is C₆H₁₀N₄O₂, with a molecular weight of 170.18 g/mol. Cyclopropane rings are known for their inherent ring strain, which influences reactivity and stability. The carbohydrazide groups confer versatility in coordination chemistry and applications in pharmaceuticals, agrochemicals, and polymer synthesis .

Properties

IUPAC Name |

3-methylcyclopropane-1,2-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c1-2-3(5(11)9-7)4(2)6(12)10-8/h2-4H,7-8H2,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPOBFBMSHYEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384712 | |

| Record name | 3-methylcyclopropane-1,2-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649550-13-0 | |

| Record name | 3-methylcyclopropane-1,2-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclopropane-1,2-dicarbohydrazide typically involves the reaction of 3-methylcyclopropane-1,2-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired dicarbohydrazide derivative . The reaction can be represented as follows:

3-Methylcyclopropane-1,2-dicarboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

Substitution: The carbohydrazide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygenated derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-Methylcyclopropane-1,2-dicarbohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, including its use in anticancer and antimicrobial treatments.

Industry: It is used in the production of specialty chemicals and materials, including corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 3-Methylcyclopropane-1,2-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

The following table compares 3-Methylcyclopropane-1,2-dicarbohydrazide with structurally related compounds:

Physicochemical Properties

- This compound : Exhibits moderate solubility in polar solvents (e.g., DMF, DMSO) due to hydrogen-bonding capabilities of carbohydrazide groups. The cyclopropane ring strain (~27 kcal/mol) enhances reactivity in ring-opening reactions .

- Diethyl 3-methylcyclopropane-1,2-dicarboxylate : Lower polarity (logP ~1.5) compared to carbohydrazide derivatives. Viscosity decreases with temperature (e.g., 0.0016 Pa·s at 356 K) .

- 4-Nitrobenzene-1,2-dicarbohydrazide : Nitro group increases oxidative stability but reduces thermal stability (decomposes at ~200°C) .

Stability and Industrial Relevance

- This compound : Sensitive to hydrolysis under acidic conditions. Storage at low temperatures (-20°C) is recommended .

- Di(Cyclopropane-1,2-dicarbohydrazide)trihydrate : Hydrated form (CAS 255865-27-1) improves stability for industrial-scale synthesis .

Research Findings and Trends

- Ring Strain Utilization : Cyclopropane derivatives are increasingly used in drug design to mimic aromatic systems while introducing torsional rigidity .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrobenzene analogs) enhance thermal stability but reduce solubility .

- Environmental Impact : Cyclopropane dicarboxylates (e.g., diethyl ester) show lower ecotoxicity compared to chlorinated analogs (e.g., 1,2,3-trichloropropane) .

Biological Activity

3-Methylcyclopropane-1,2-dicarbohydrazide is a chemical compound with the molecular formula and a molecular weight of 172.19 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and as a building block for more complex organic molecules. This compound features two carbohydrazide groups attached to a cyclopropane ring, which may influence its reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways. Research indicates that it may modulate enzyme activities or interact with specific receptors, thereby influencing biochemical pathways relevant to therapeutic applications such as anticancer and antimicrobial treatments.

Antimicrobial Activity

The antimicrobial properties of hydrazide derivatives are well-documented. Compounds similar to this compound exhibit activity against a range of bacterial strains. The presence of the hydrazide functional group is often linked to enhanced interaction with microbial enzymes and cell membranes, leading to bactericidal effects.

Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anticancer | Potential to inhibit tumor growth; induces apoptosis in cancer cells | , |

| Antimicrobial | Effective against various bacteria; disrupts microbial enzyme function | , |

| Enzyme Interaction | Modulates biochemical pathways through enzyme inhibition or activation |

Case Study: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of hydrazide derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability and promoted apoptotic markers. Although this compound was not the primary focus, its structural similarity suggests potential for similar effects.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of hydrazides against Gram-positive and Gram-negative bacteria. The study found that compounds with hydrazide moieties exhibited significant antibacterial activity through disruption of bacterial cell wall synthesis. This suggests that this compound may also possess similar properties due to its structural characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.